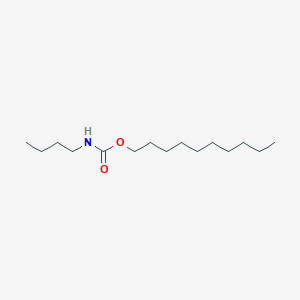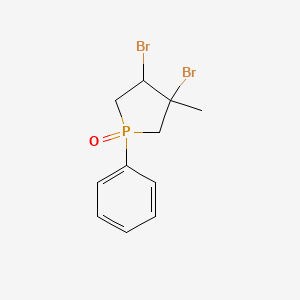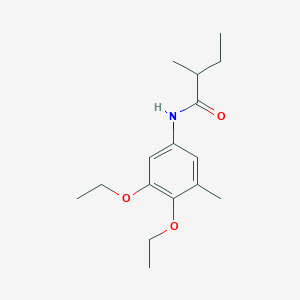
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of diethoxy and methyl groups attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with appropriate amines and butanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
- N-(3,4-diethoxy-5-methylphenyl)acetamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is unique due to its specific structural features, such as the combination of diethoxy and methyl groups on the phenyl ring and the butanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90257-16-2 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C16H25NO3/c1-6-11(4)16(18)17-13-9-12(5)15(20-8-3)14(10-13)19-7-2/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
KJSHKGCUSTYORR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


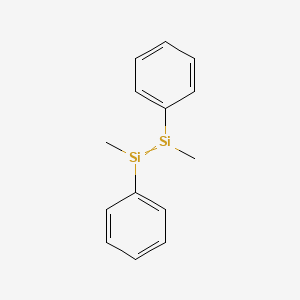
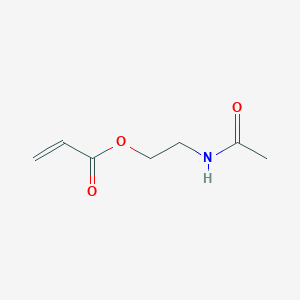
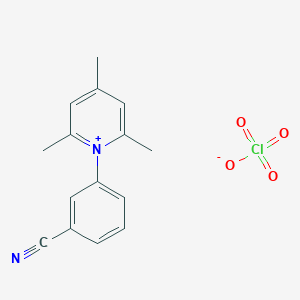
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

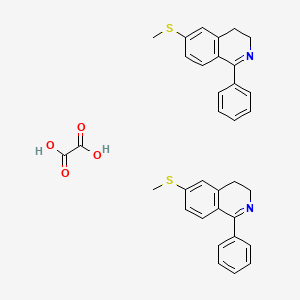
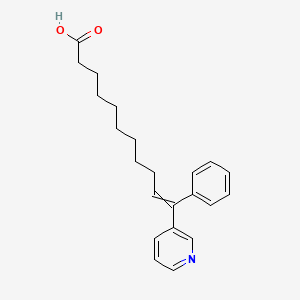
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
